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amine

Cat. No.: B154599 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-Phenyl-1,3-benzothiazol-2-amine core is a privileged heterocyclic structure that has

garnered significant attention in medicinal chemistry. Its unique chemical architecture,

characterized by a fused benzene and thiazole ring system with a phenylamino substituent at

the 2-position, provides a versatile template for the design and development of novel

therapeutic agents. This technical guide delves into the synthesis, biological activities, and

therapeutic potential of this scaffold, offering a comprehensive resource for professionals in

drug discovery and development.

Chemical Properties and Synthesis
N-Phenyl-1,3-benzothiazol-2-amine possesses a molecular formula of C₁₃H₁₀N₂S and a

molecular weight of approximately 226.30 g/mol . The synthesis of this scaffold and its

derivatives can be achieved through various established chemical reactions. A common and

effective method involves the condensation of a substituted aniline with an appropriate

thiocyanate in the presence of a catalyst, such as bromine. This reaction proceeds through the

formation of a thiourea intermediate, which then undergoes cyclization to yield the

benzothiazole ring system. Modifications to the starting materials, including the use of

substituted anilines and various reagents, allow for the generation of a diverse library of N-
Phenyl-1,3-benzothiazol-2-amine derivatives with tailored physicochemical and

pharmacological properties.
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Biological Activities and Therapeutic Potential
Derivatives of the N-Phenyl-1,3-benzothiazol-2-amine scaffold have demonstrated a broad

spectrum of biological activities, positioning them as promising candidates for the treatment of

various diseases. The key therapeutic areas where this scaffold has shown significant potential

include oncology, infectious diseases, inflammation, and neurodegenerative disorders.

Anticancer Activity
A substantial body of research has highlighted the potent anticancer properties of N-Phenyl-
1,3-benzothiazol-2-amine derivatives. These compounds have been shown to exhibit

cytotoxic effects against a wide range of cancer cell lines, including those of breast, lung, colon,

and central nervous system origin. The mechanism of their anticancer action is often

multifactorial, involving the modulation of key signaling pathways critical for cancer cell

proliferation, survival, and metastasis.

Quantitative Data on Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for

representative N-Phenyl-1,3-benzothiazol-2-amine derivatives against various cancer cell

lines.
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Compound ID Substitution
Cancer Cell
Line

IC₅₀ (µM) Reference

1
6-chloro, N-(4-

nitrobenzyl)
A431 1.0 - 4.0 [1]

2
2-(4-amino-3-

methylphenyl)

Ovarian, Colon,

Renal
Not specified [2]

3a

2-

aminobenzamide

derivative

A549 24.59 [3]

3c

2-

aminobenzamide

derivative

A549 29.59 [3]

20

2-

aminobenzothiaz

ole-TZD hybrid

HepG2 9.99 [4]

20

2-

aminobenzothiaz

ole-TZD hybrid

HCT-116 7.44 [4]

20

2-

aminobenzothiaz

ole-TZD hybrid

MCF-7 8.27 [4]

21

2-

aminobenzothiaz

ole-CT hybrid

Various 10.34 - 12.14 [4]

13

2-

aminobenzothiaz

ole derivative

HCT116 6.43 [4]

13

2-

aminobenzothiaz

ole derivative

A549 9.62 [4]
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13

2-

aminobenzothiaz

ole derivative

A375 8.07 [4]

24
1,3,4-oxadiazole

moiety
C6 rat glioma 4.63 [4]

24
1,3,4-oxadiazole

moiety
A549 39.33 [4]

Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel

antimicrobial agents. N-Phenyl-1,3-benzothiazol-2-amine derivatives have shown promising

activity against a range of pathogenic bacteria and fungi. Their mechanism of action often

involves the disruption of essential microbial cellular processes.

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected N-
Phenyl-1,3-benzothiazol-2-amine derivatives against various microbial strains.
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Compound ID Substitution
Microbial
Strain

MIC (µg/mL) Reference

12

4-hydroxyphenyl

at 2-position of

1,3-thiazole

S. aureus 125-150 [5]

12

4-hydroxyphenyl

at 2-position of

1,3-thiazole

E. coli 125-150 [5]

12

4-hydroxyphenyl

at 2-position of

1,3-thiazole

A. niger 125-150 [5]

13

4-hydroxyphenyl

at 2-position of

benzo[d]thiazole

Various bacteria 50-75 [5]

14

4-hydroxyphenyl

at 2-position of

benzo[d]thiazole

Various bacteria 50-75 [5]

3e
Dialkyne

substituted
Various bacteria 3.12 [6]

3n
Dialkyne

substituted
Various fungi 1.56 - 12.5 [6]

A07

2-methoxy-5-

chloro-

benzamide

S. aureus 15.6 [7]

A07

2-methoxy-5-

chloro-

benzamide

E. coli 7.81 [7]

A07

2-methoxy-5-

chloro-

benzamide

S. typhi 15.6 [7]
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A07

2-methoxy-5-

chloro-

benzamide

K. pneumoniae 3.91 [7]

Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of numerous diseases. Certain N-Phenyl-
1,3-benzothiazol-2-amine derivatives have been found to possess significant anti-

inflammatory properties. Their mechanism of action is often linked to the inhibition of pro-

inflammatory enzymes and signaling pathways.

Neuroprotective Activity
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, represent a

growing global health challenge. Emerging evidence suggests that N-Phenyl-1,3-
benzothiazol-2-amine derivatives may offer neuroprotective effects. These compounds have

been shown to protect neuronal cells from oxidative stress-induced damage and modulate key

signaling pathways involved in neuronal survival. For instance, some analogs have been found

to enhance the activity of catalase, an important antioxidant enzyme with a neuroprotective

role.

Signaling Pathways and Mechanisms of Action
The diverse biological activities of N-Phenyl-1,3-benzothiazol-2-amine derivatives stem from

their ability to interact with and modulate various cellular signaling pathways. Understanding

these mechanisms is crucial for rational drug design and optimization.
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Caption: Inhibition of the PI3K/Akt signaling pathway by N-Phenyl-1,3-benzothiazol-2-amine
derivatives.
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Caption: Modulation of the MAPK/ERK signaling pathway by N-Phenyl-1,3-benzothiazol-2-
amine derivatives.
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Caption: Inhibition of the NF-κB signaling pathway by N-Phenyl-1,3-benzothiazol-2-amine
derivatives.

Experimental Protocols
To facilitate further research and development of N-Phenyl-1,3-benzothiazol-2-amine
derivatives, this section provides detailed methodologies for key experiments cited in the
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literature.
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Caption: General experimental workflow for the development and evaluation of N-Phenyl-1,3-
benzothiazol-2-amine derivatives.

Synthesis of N-Phenyl-1,3-benzothiazol-2-amine
Derivatives
General Procedure:

Starting Material Preparation: Substituted anilines and ammonium thiocyanate are used as

primary starting materials.

Reaction Setup: Equimolar amounts of the substituted aniline and ammonium thiocyanate

are dissolved in a suitable solvent, such as ethanol, containing a catalytic amount of acid

(e.g., concentrated hydrochloric acid).

Cyclization: A solution of bromine in glacial acetic acid is added dropwise to the reaction

mixture, which is then refluxed for a specified period (typically 1-2 hours).
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Work-up and Purification: Upon cooling, the precipitated product is filtered, washed with cold

water, and dried. The crude product is then purified by recrystallization from an appropriate

solvent (e.g., rectified spirit) to yield the desired N-Phenyl-1,3-benzothiazol-2-amine
derivative.

MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity.

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells

per well and allowed to adhere overnight.

Compound Treatment: Cells are treated with various concentrations of the test compounds

for a specified duration (e.g., 24 or 48 hours).

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each

well, and the plates are incubated for an additional 4 hours.

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved

in a solubilization solution (e.g., DMSO).

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a

microplate reader.

Data Analysis: The percentage of cell viability is calculated, and the IC₅₀ value is determined.

Minimum Inhibitory Concentration (MIC) Assay for
Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a

microorganism.

Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

Serial Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well

microtiter plates or test tubes.
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Inoculation: Each well or tube is inoculated with the prepared microbial suspension.

Incubation: The plates or tubes are incubated under appropriate conditions (e.g., 37°C for 24

hours for bacteria).

MIC Determination: The MIC is determined as the lowest concentration of the compound at

which no visible growth of the microorganism is observed.

Carrageenan-Induced Paw Edema Assay for Anti-
inflammatory Activity
This in vivo assay is a standard model for evaluating acute inflammation.

Animal Grouping: Animals (typically rats or mice) are divided into control and treatment

groups.

Compound Administration: The test compounds are administered to the treatment groups,

usually orally or intraperitoneally, at a specific time before the induction of inflammation.

Induction of Edema: A sub-plantar injection of carrageenan solution (e.g., 1% in saline) is

administered into the hind paw of the animals.

Paw Volume Measurement: The paw volume is measured at various time points after

carrageenan injection using a plethysmometer.

Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw

volume of the treated groups with that of the control group.

Conclusion
The N-Phenyl-1,3-benzothiazol-2-amine scaffold represents a highly promising and versatile

platform in medicinal chemistry. The extensive research into its derivatives has revealed a wide

array of potent biological activities, including anticancer, antimicrobial, anti-inflammatory, and

neuroprotective effects. The ability to readily modify the core structure allows for the fine-tuning

of pharmacological properties and the development of targeted therapeutic agents. The

detailed experimental protocols and understanding of the underlying signaling pathways

provided in this guide are intended to empower researchers to further explore the therapeutic
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potential of this remarkable scaffold and contribute to the discovery of novel and effective

medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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